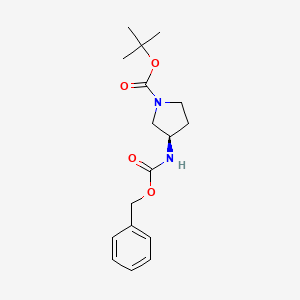

(R)-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate

Description

(R)-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate (CAS: 655785-25-4) is a chiral pyrrolidine derivative featuring two critical protecting groups: a benzyloxycarbonyl (Cbz) moiety on the amino group and a tert-butyl carbamate (Boc) group on the pyrrolidine nitrogen. Its molecular formula is C₁₇H₂₄N₂O₄, with a molecular weight of 320.38 g/mol . The Boc group enhances stability against acidic conditions, while the Cbz group protects the amine during synthetic processes, making this compound a versatile intermediate in peptide synthesis and pharmaceutical chemistry.

Properties

IUPAC Name |

tert-butyl (3R)-3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSYDQGCKDPQPL-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201131703 | |

| Record name | 1,1-Dimethylethyl (3R)-3-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655785-25-4 | |

| Record name | 1,1-Dimethylethyl (3R)-3-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655785-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3R)-3-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201131703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Pyrrolidine Scaffold

The synthesis typically begins with the Boc protection of a pyrrolidine precursor. In Example 7 of patent EP1138672A1, (S)-3-hydroxypyrrolidine hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in methanol under argon, using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 0–5°C for 30 minutes, followed by stirring at room temperature for 4.5 hours, yielding tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate as a brownish liquid (34.1 g, crude yield ≈98%).

Key Conditions:

Mesylation of Hydroxyl Group

The hydroxyl group is converted to a mesylate to enable nucleophilic substitution. Patent EP1138672A1 details dissolving tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate (34.1 g) in ethyl acetate with triethylamine (TEA, 29.2 mL) and cooling to 0–5°C under argon. Mesyl chloride (3.91 mL) is added dropwise, and the mixture is stirred at 0–5°C for 1.5 hours, then at room temperature for 16 hours. After aqueous workup, methanesulfonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester is obtained as a beige liquid (50.4 g).

Optimized Parameters:

High-Pressure Amination for Stereochemical Control

The mesylated intermediate undergoes amination under high-pressure conditions to introduce the amino group. In Example 7c of EP1138672A1, 5.0 g of the mesylate is placed in an autoclave with liquid ammonia and heated to 150°C under 13.6 MPa pressure for 40 minutes. This yields tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate with 97% enantiomeric excess (e.e.).

Critical Factors:

Cbz Protection of Amino Group

The final step involves protecting the amino group with benzyloxycarbonyl (Cbz). As described in patent US5977381A, tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate is treated with benzyl chloroformate (Cbz-Cl) in heptane at 30–70°C. The reaction is monitored until completion, and the product is purified via silica gel chromatography to yield (R)-tert-butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate.

Reaction Profile:

Alternative Methodologies and Industrial Adaptations

Racemic Resolution Using Tartaric Acid Derivatives

Chinese patent CN102603592A discloses a resolution method for racemic 1-benzyl-3-aminopyrrolidine using D- or L-tartaric acid hydrate. The racemate is dissolved in methanol with tartaric acid (molar ratio 1:0.5–1.2), stirred at 50–100°C, and cooled to crystallize the diastereomeric salt. Neutralization with base separates (R)- and (S)-enantiomers, achieving >99% e.e. in some cases.

Advantages:

Metathesis-Based "Clip-Cycle" Strategy

Academic research (White Rose et al.) highlights a "clip-cycle" approach for pyrrolidine synthesis. A Cbz-protected allylamine undergoes alkene metathesis with a thioacrylate, followed by a chiral phosphoric acid (CPA)-catalyzed aza-Michael cyclization. This method achieves up to 90% e.e. and selectivity factors (s) of 122.

Notable Features:

Comparative Analysis of Synthetic Routes

Critical Challenges and Optimization Strategies

Stereochemical Erosion During Amination

High-temperature amination risks racemization. Patent EP1138672A1 mitigates this by using excess ammonia and rapid cooling post-reaction. Computational studies suggest that stabilizing the transition state with bulky solvents (e.g., heptane) reduces epimerization .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

(R)-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate is synthesized through various methods involving protection and deprotection strategies. The general synthesis involves the protection of the amine group using benzyloxycarbonyl (Cbz) and subsequent reactions to form the desired pyrrolidine derivative.

Chemical Properties:

- Molecular Formula: C₁₃H₁₉N₃O₃

- Molecular Weight: 251.30 g/mol

- CAS Number: 147081-49-0

Enzyme Inhibition

One of the primary applications of this compound is as an inhibitor of arginase, an enzyme involved in the urea cycle. Arginase inhibitors have therapeutic potential in treating conditions such as cancer and cardiovascular diseases by modulating nitric oxide production.

Case Study:

In a study published by MDPI, compounds similar to (R)-tert-butyl 3-(benzyloxycarbonyl-amino)pyrrolidine were shown to exhibit significant inhibition of human arginase (hARG) with IC₅₀ values ranging from 223 nM to 509 nM, indicating their potential use in therapeutic applications targeting arginase activity .

Cancer Therapy

The modulation of arginase activity has been linked to enhanced immune responses against tumors. By inhibiting arginase, this compound may improve the efficacy of immunotherapies.

Data Table: Inhibition Potency Against hARG

Neurological Disorders

Research indicates that compounds derived from pyrrolidine structures can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:

A recent investigation into pyrrolidine derivatives suggested that they could inhibit neuroinflammation pathways, thus providing a protective effect against neuronal damage .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific enzyme or biological pathway being studied.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with five analogs, highlighting molecular properties, functional groups, and applications:

Research Findings and Practical Considerations

- Stability : The Boc-Cbz combination in the target compound ensures dual protection, enabling sequential deprotection in multistep syntheses. In contrast, the hydrochloride salt (CAS 1004538-34-4) bypasses the need for Cbz deprotection but is sensitive to basic conditions .

- Synthetic Utility: The aminomethyl variant (CAS 199174-29-3) is preferred for direct amide bond formation without deprotection steps .

Biological Activity

(R)-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate, identified by its CAS number 325775-36-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various therapeutic areas, particularly focusing on anticancer and neuroprotective activities.

The molecular formula of this compound is C17H24N2O4, with a molecular weight of 320.38 g/mol. It is characterized by the presence of a pyrrolidine ring and a benzyloxycarbonyl group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 325775-36-8 |

| Molecular Formula | C17H24N2O4 |

| Molecular Weight | 320.38 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrolidine framework and subsequent modifications to introduce the benzyloxycarbonyl group. Recent advancements in synthetic methodologies have improved yields and selectivity for this compound, making it more accessible for research purposes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various piperidine and pyrrolidine derivatives, including this compound. In vitro assays demonstrate that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines:

- Cytotoxicity : The compound showed promising results in inducing apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

- Mechanism of Action : The mechanism is believed to involve disruption of cellular signaling pathways associated with cancer cell proliferation and survival. The structural features of the compound enhance its binding affinity to target proteins involved in these pathways .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects:

- Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . This suggests potential applications in treating cognitive disorders.

- Antioxidant Properties : The compound's antioxidant activity may contribute to its neuroprotective effects by mitigating oxidative stress, a key factor in neurodegeneration .

Case Studies

Several case studies exemplify the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, reporting IC50 values that indicate significant activity against resistant cancer phenotypes.

- Neuroprotection in Animal Models : Preclinical trials using animal models of Alzheimer's disease showed that administration of similar pyrrolidine derivatives improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (R)-tert-Butyl 3-(benzyloxycarbonyl-amino)pyrrolidine-1-carboxylate, and how is stereochemical control achieved?

- Synthesis Protocol :

- Step 1 : Introduce the benzyloxycarbonyl (Cbz) protecting group to the pyrrolidine amine under basic conditions (e.g., NaHCO₃) in dichloromethane (DCM) to prevent unwanted side reactions .

- Step 2 : Use tert-butyl dicarbonate (Boc₂O) with a catalyst like DMAP (4-dimethylaminopyridine) to protect the secondary amine, ensuring regioselectivity .

- Step 3 : Purify intermediates via flash column chromatography (hexane/EtOAc gradients, Rf ~0.25) to isolate enantiomerically pure products .

Q. How can researchers optimize the yield of this compound during Boc protection?

- Methodological Tips :

- Use excess Boc₂O (1.2–1.5 eq) and DMAP (0.1 eq) in anhydrous DCM at 0–20°C to minimize hydrolysis .

- Monitor reaction progress via TLC (hexane/EtOAc 6:4) and quench with aqueous NaHCO₃ to remove unreacted reagents .

- Achieve yields >90% by optimizing solvent polarity and reaction time .

Q. What analytical techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the Boc and Cbz group integration (e.g., tert-butyl singlet at δ ~1.4 ppm) .

- Mass Spectrometry (MS) : ESI-MS detects molecular ions (e.g., [M+H⁺] at m/z ~349) and fragmentation patterns .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity (>98% ee) .

Advanced Research Questions

Q. How do conflicting solubility properties of intermediates impact multi-step synthesis?

- Challenge : The Boc-protected intermediate is lipophilic (LogP ~2.7), while the Cbz-amino group introduces polarity (PSA ~29.5 Ų), complicating solvent selection .

- Resolution :

- Use mixed solvents (e.g., DCM/MeOH) for reactions and switch to hexane/EtOAc for crystallization .

- For air-sensitive steps (e.g., hydrogenolysis of Cbz), employ Schlenk techniques under inert atmospheres .

Q. What strategies mitigate racemization during deprotection or functionalization?

- Racemization Risks : Acidic Boc deprotection (e.g., TFA) may protonate the chiral center.

- Mitigation :

- Use mild deprotection conditions (e.g., HCl/dioxane at 0°C) to preserve stereochemistry .

- Avoid prolonged heating; monitor optical rotation after each step .

Q. How can researchers resolve contradictions in reported reaction conditions for similar pyrrolidine derivatives?

- Case Study :

- uses DMAP/triethylamine in DCM, while employs NaH/THF for analogous steps.

- Resolution : DMAP is optimal for Boc protection of secondary amines, while NaH is suited for alkylation of primary amines. Validate via control experiments .

Q. What are the applications of this compound in medicinal chemistry?

- Role : Serves as a chiral building block for:

- Kinase Inhibitors : Functionalize the pyrrolidine ring with heterocycles (e.g., pyrimidines) via SNAr reactions .

- Anticancer Agents : Couple with boronic esters (Suzuki-Miyaura) to generate biaryl motifs targeting apoptosis pathways .

Safety & Handling

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile reagents (e.g., DCM) .

- Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste streams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.